4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 3-nitro-2H-chromen-2-one, which can be obtained through the nitration of 2H-chromen-2-one using a mixture of concentrated nitric acid and sulfuric acid.
Amination Reaction: The nitrochromenone is then subjected to an amination reaction with benzylamine and 2-chloroethanol under basic conditions to introduce the benzyl and hydroxyethyl groups. This step often requires a catalyst such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Major Products
Reduction: 4-[Benzyl(2-aminoethyl)amino]-3-nitro-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[Benzyl(2-oxoethyl)amino]-3-nitro-2H-chromen-2-one.
Scientific Research Applications
Chemistry
In chemistry, 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. Researchers explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability. Its applications in the production of dyes, pigments, and other functional materials are also of interest.
Mechanism of Action
The mechanism of action of 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The nitro group can participate in redox reactions, while the benzyl and hydroxyethyl groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[Benzyl(2-hydroxyethyl)amino]-2H-chromen-2-one: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
4-[Benzyl(2-hydroxyethyl)amino]-3-methyl-2H-chromen-2-one: Contains a methyl group instead of a nitro group, potentially altering its properties.
4-[Benzyl(2-hydroxyethyl)amino]-3-chloro-2H-chromen-2-one: The presence of a chloro group can significantly change its reactivity and applications.
Uniqueness
The presence of the nitro group in 4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one distinguishes it from other similar compounds. This functional group can participate in unique redox reactions and contribute to the compound’s biological activity. Additionally, the combination of benzyl and hydroxyethyl groups provides a distinct structural framework that can influence its binding interactions and overall properties.
Properties
IUPAC Name |
4-[benzyl(2-hydroxyethyl)amino]-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-11-10-19(12-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)25-18(22)17(16)20(23)24/h1-9,21H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBXRRKVKFCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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